ethyl 2,6-dichloro-9H-purine-8-carboxylate
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Overview
Description
Ethyl 2,6-dichloro-9H-purine-8-carboxylate: is a chemical compound with the molecular formula C8H6Cl2N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dichloro-9H-purine-8-carboxylate typically involves the chlorination of purine derivatives followed by esterification. One common method includes:
Chlorination: Starting with a purine derivative, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 6 positions.
Esterification: The chlorinated purine is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2,6-dichloro-9H-purine-8-carboxylate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
- Substituted purine derivatives.
- Oxidized or reduced forms of the compound.
- Carboxylic acid derivative from hydrolysis.
Scientific Research Applications
Chemistry: Ethyl 2,6-dichloro-9H-purine-8-carboxylate is used as an intermediate in the synthesis of various purine-based compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of antiviral, anticancer, and anti-inflammatory agents. Its derivatives are investigated for their biological activities and therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It serves as a building block for the synthesis of complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-9H-purine-8-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include kinases, polymerases, and other proteins involved in cellular processes.
Comparison with Similar Compounds
2,6-Dichloropurine: A closely related compound with similar chemical properties but without the ester group.
Ethyl 2-chloro-9H-purine-8-carboxylate: A similar compound with only one chlorine atom at the 2 position.
Ethyl 6-chloro-9H-purine-8-carboxylate: A similar compound with only one chlorine atom at the 6 position.
Uniqueness: Ethyl 2,6-dichloro-9H-purine-8-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials.
Properties
IUPAC Name |
ethyl 2,6-dichloro-7H-purine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFCVOYZYHPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089972-52-9 |
Source
|
Record name | ethyl 2,6-dichloro-9H-purine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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